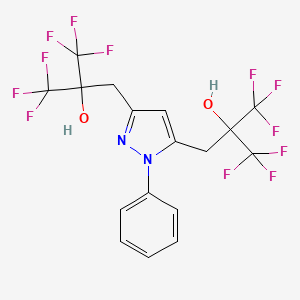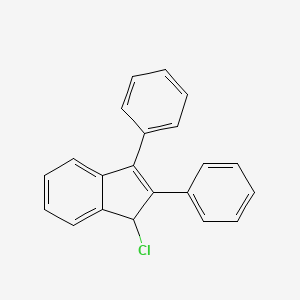
Isobutyl 10-(sulfooxy)stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 10-(sulfooxy)stearate typically involves the esterification of stearic acid with isobutyl alcohol in the presence of a sulfonating agent. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.
Solvents: Organic solvents like toluene or dichloromethane may be used to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high conversion rates and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl 10-(sulfooxy)stearate can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfooxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isobutyl 10-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of surfactants and emulsifiers.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of isobutyl 10-(sulfooxy)stearate involves its interaction with biological membranes and enzymes. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s solubility and reactivity. The ester linkage allows for hydrolysis, releasing stearic acid and isobutyl alcohol, which can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutyl stearate: Lacks the sulfooxy group, making it less reactive in certain chemical reactions.
Octadecyl sulfate: Contains a sulfate group instead of a sulfooxy group, leading to different solubility and reactivity profiles.
Isobutyl palmitate: Similar ester structure but with a shorter fatty acid chain (palmitic acid) instead of stearic acid.
Uniqueness
Isobutyl 10-(sulfooxy)stearate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
67953-35-9 |
|---|---|
Molekularformel |
C22H44O6S |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
2-methylpropyl 10-sulfooxyoctadecanoate |
InChI |
InChI=1S/C22H44O6S/c1-4-5-6-7-10-13-16-21(28-29(24,25)26)17-14-11-8-9-12-15-18-22(23)27-19-20(2)3/h20-21H,4-19H2,1-3H3,(H,24,25,26) |
InChI-Schlüssel |
FOULFUULGDLAOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCC(C)C)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















